1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
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Overview
Description
1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves the reaction of 2-methoxyphenyl hydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Known for its use in the synthesis of various pharmaceuticals.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their potential as alpha1-adrenergic receptor antagonists.
Uniqueness
1-(3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H18N4O |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H18N4O/c1-8(2)11(14)13-15-12(16-17-13)9-6-4-5-7-10(9)18-3/h4-8,11H,14H2,1-3H3,(H,15,16,17) |
InChI Key |
KMQBTGFOKOAMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NN1)C2=CC=CC=C2OC)N |
Origin of Product |
United States |
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